REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:6][CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17]C)[CH:12]=1)=[O:9].Cl>>[OH:17][C:13]1[CH:12]=[C:11]2[C:16]([CH2:6][CH2:7][C:8](=[O:9])[NH:10]2)=[CH:15][CH:14]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
12.37 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under nitrogen with outlet to back of hood
|
Type
|
CUSTOM
|
Details
|
Placed in preheated 160° C.
|
Type
|
TEMPERATURE
|
Details
|
heated for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
chilled in ice bath
|
Type
|
EXTRACTION
|
Details
|
Extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purified by flash chromatography on 230–400 Å mesh silica gel
|
Type
|
WASH
|
Details
|
eluting with 1:1 EtOAc/Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CCC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:6][CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17]C)[CH:12]=1)=[O:9].Cl>>[OH:17][C:13]1[CH:12]=[C:11]2[C:16]([CH2:6][CH2:7][C:8](=[O:9])[NH:10]2)=[CH:15][CH:14]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
12.37 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under nitrogen with outlet to back of hood
|
Type
|
CUSTOM
|
Details
|
Placed in preheated 160° C.
|
Type
|
TEMPERATURE
|
Details
|
heated for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
chilled in ice bath
|
Type
|
EXTRACTION
|
Details
|
Extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purified by flash chromatography on 230–400 Å mesh silica gel
|
Type
|
WASH
|
Details
|
eluting with 1:1 EtOAc/Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CCC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |